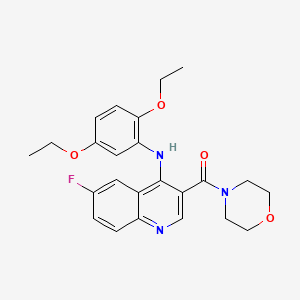

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

Descripción

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Propiedades

IUPAC Name |

[4-(2,5-diethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O4/c1-3-31-17-6-8-22(32-4-2)21(14-17)27-23-18-13-16(25)5-7-20(18)26-15-19(23)24(29)28-9-11-30-12-10-28/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYVNXNXTJGTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials might include 2,5-diethoxyaniline, 6-fluoroquinoline, and morpholine. The synthesis could involve:

Nucleophilic substitution: reactions to introduce the fluoro group.

Amidation: reactions to form the quinoline core.

Coupling reactions: to attach the morpholino group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: to speed up the reactions.

Solvents: to dissolve reactants and control reaction rates.

Temperature and pressure control: to ensure optimal reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially forming quinoline N-oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially reducing the quinoline ring.

Substitution: Replacement of functional groups, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its quinoline core might make it a candidate for developing new drugs or probes.

Medicine

In medicine, (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone could be investigated for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mecanismo De Acción

The mechanism of action of (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Inhibition of enzymes: Binding to active sites and preventing enzyme activity.

Interaction with DNA: Intercalating into DNA strands and disrupting replication or transcription.

Modulation of signaling pathways: Affecting cellular signaling pathways and altering cell behavior.

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline N-oxides: Compounds with similar structures but different oxidation states.

Fluoroquinolones: A class of antibiotics with a fluoroquinoline core.

Uniqueness

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is unique due to its specific combination of functional groups. The presence of the diethoxyphenyl, fluoroquinoline, and morpholino groups might confer unique biological and chemical properties, making it distinct from other quinoline derivatives.

Actividad Biológica

The compound (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic molecule belonging to the fluoroquinolone class, known for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that enhance its biological interactions:

- Quinoline Core : Provides a scaffold for biological activity.

- Fluorine Atom : Increases lipophilicity and metabolic stability.

- Diethoxyphenyl Group : Potentially enhances selectivity towards biological targets.

- Morpholino Group : May improve solubility and bioavailability.

Antimicrobial Properties

Fluoroquinolones are well-documented for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This compound is expected to exhibit similar antimicrobial properties due to its structural characteristics.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Ciprofloxacin | Inhibition of DNA gyrase | Antibacterial |

| Levofloxacin | Inhibition of topoisomerase IV | Broad-spectrum antibiotic |

| Moxifloxacin | Inhibition of bacterial DNA synthesis | Antimicrobial and anti-inflammatory |

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may interact with cellular pathways involved in cancer progression. The unique functional groups in this compound could potentially disrupt cancer cell proliferation by targeting specific molecular pathways.

Synthesis

The synthesis of (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves several multi-step organic reactions:

- Formation of the Quinoline Core : Starting from an appropriate aniline derivative through cyclization reactions.

- Introduction of the Diethoxyphenyl Group : Achieved via nucleophilic aromatic substitution.

- Fluorination : Utilizes fluorinating agents like N-fluorobenzenesulfonimide.

- Attachment of the Morpholino Moiety : Involves acylation reactions with morpholine derivatives.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : By binding to enzymes critical for DNA replication in bacteria, it prevents cell division.

- Cellular Pathway Modulation : Potential interactions with signaling pathways involved in tumor growth and inflammation.

Q & A

Q. What are the optimal synthetic routes for (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the quinoline core via cyclization of substituted anilines with fluorinated precursors. For example, refluxing chalcone derivatives with hydrazine analogs (e.g., 3,5-dichlorophenylhydrazine) in ethanol for 12 hours under inert conditions yields pyrazoline intermediates .

- Step 2: Coupling of the morpholino methanone group. A Buchwald-Hartwig amination or nucleophilic substitution may be employed, similar to methods used for morpholino-triazine derivatives .

- Step 3: Final purification via preparative column chromatography (silica gel, hexanes/EtOAc gradients) or recrystallization to achieve >95% purity .

Key Considerations:

- Use anhydrous solvents to prevent hydrolysis of the morpholino group.

- Monitor reaction progress with TLC or LC-MS to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

- 1H/13C NMR: Confirm regiochemistry of the quinoline ring and substituent positions (e.g., fluorine at C6, ethoxy groups on the phenyl ring) .

- HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone, N-H bend for the amine) .

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry and intermolecular interactions .

Data Interpretation Tip:

Compare spectral data with structurally related morpholino-containing compounds (e.g., (3-bromo-2-fluorophenyl)(morpholino)methanone) to resolve ambiguities .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis and purification steps due to potential inhalation hazards .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening: Conduct acute toxicity assays (e.g., LD50 in rodents) before in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Compare binding affinity with known inhibitors .

- QSAR (Quantitative Structure-Activity Relationship): Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs (e.g., pyrazoline-triazine hybrids ).

- MD (Molecular Dynamics) Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Validation:

Correlate computational predictions with in vitro enzyme inhibition assays (e.g., IC50 measurements).

Q. What strategies address low yield in the final coupling step during synthesis?

Methodological Answer:

- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)2 with Xantphos) for Buchwald-Hartwig amination .

- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine group .

- Temperature Control: Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .

Case Study:

A 66% yield was achieved for a morpholino methanone derivative using 4.0 equivalents of 4-methoxyphenol and column chromatography .

Q. How do structural modifications influence the compound's pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustments: Replace ethoxy groups with methoxy or halogens to modulate logP (e.g., fluorinated analogs in ).

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation .

- Solubility Enhancement: Synthesize phosphate prodrugs (e.g., dihydrogen phosphate derivatives ) or incorporate PEGylated side chains .

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.